molecular formula C27H33N3O2S B2385827 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide CAS No. 946288-51-3

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide

Cat. No.: B2385827
CAS No.: 946288-51-3
M. Wt: 463.64
InChI Key: HPQFTWCGMRQCJW-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dihydroisoquinoline core, followed by the introduction of the dimethylamino group and the ethylbenzenesulfonamide moiety. Common reagents include amines, sulfonyl chlorides, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and the use of automated reactors may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield sulfoxides or sulfones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could serve as a probe to study enzyme interactions or as a potential lead compound for drug discovery.

Medicine

Medicinal applications might include its use as an antibiotic, antifungal, or anticancer agent, given the known activities of sulfonamide derivatives.

Industry

Industrial applications could involve its use in the synthesis of dyes, polymers, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides like sulfamethoxazole, sulfasalazine, and sulfadiazine. These compounds share structural similarities but differ in their specific functional groups and biological activities.

Uniqueness

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-ethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C28H35N3O3S
  • Molecular Weight : 493.67 g/mol

Its IUPAC name is N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzenesulfonamide. The sulfonamide group is significant for its biological activity as it can influence the compound's interaction with various biological targets.

The biological activity of this compound has been studied primarily in the context of its potential as an antitumor agent. The following mechanisms have been identified:

  • Inhibition of Tumor Cell Proliferation : Studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including Mia PaCa-2 and PANC-1 cells. The inhibition mechanism appears to involve interference with cell cycle progression and induction of apoptosis in malignant cells .
  • Topoisomerase Inhibition : Similar compounds have shown efficacy in inhibiting topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to increased DNA damage in cancer cells, promoting cell death .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds suggests that modifications to the side chains can significantly impact their biological activity. For instance, variations in the sulfonamide moiety and the dimethylamino group have been correlated with enhanced antitumor effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Antitumor Activity : A notable study demonstrated that derivatives of this compound exhibited potent antitumor activity against a range of human tumor cell lines. Specifically, compounds modified from this scaffold showed improved selectivity and potency compared to traditional chemotherapeutics like etoposide .
  • In Vivo Efficacy : In animal models, compounds structurally related to this compound have shown significant tumor reduction when administered at therapeutic doses.

Summary of Findings

Study Focus Key Findings Reference
Antitumor ActivityInhibition of cell proliferation in multiple cancer lines
Topoisomerase InhibitionEnhanced DNA damage leading to apoptosis
Structure-ActivityModifications led to increased potency

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O2S/c1-4-21-9-15-26(16-10-21)33(31,32)28-19-27(23-11-13-25(14-12-23)29(2)3)30-18-17-22-7-5-6-8-24(22)20-30/h5-16,27-28H,4,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQFTWCGMRQCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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